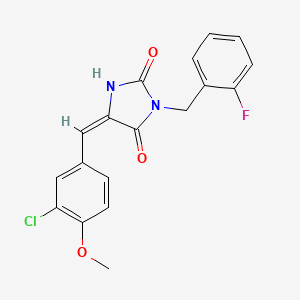![molecular formula C19H19N5O4S2 B11601277 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11601277.png)
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a methylphenyl group, and a sulfanyl group, along with an acetamide moiety attached to a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Substitution Reactions: Introduction of the amino and methylphenyl groups can be carried out through nucleophilic substitution reactions.
Thioether Formation: The sulfanyl group can be introduced via a nucleophilic substitution reaction with a suitable thiol.
Acetamide Formation: The final step involves the acylation of the sulfamoylphenyl group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and sulfamoyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N5O4S2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H19N5O4S2/c1-12-3-2-4-14(9-12)24-16(20)10-17(25)23-19(24)29-11-18(26)22-13-5-7-15(8-6-13)30(21,27)28/h2-10H,11,20H2,1H3,(H,22,26)(H2,21,27,28) |
InChI Key |
LQHRASVRSMVVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[3-(3-dimethylaminopropylamino)propyl]-2-hydroxyimino-2-phenyl-](/img/structure/B11601195.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide](/img/structure/B11601207.png)
![[(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11601211.png)

![2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601226.png)
![2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide](/img/structure/B11601229.png)

![1-(2-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11601234.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601236.png)
![6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11601251.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B11601254.png)
![6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11601261.png)
![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11601263.png)
![(5Z)-3-Cyclohexyl-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11601267.png)
